![molecular formula C6H12O3 B3051470 2,2-Dimethyl-1,3-dioxan-5-ol CAS No. 3391-30-8](/img/structure/B3051470.png)
2,2-Dimethyl-1,3-dioxan-5-ol
Overview
Description
“2,2-Dimethyl-1,3-dioxan-5-ol” is a chemical compound with the molecular formula C6H12O3 . It is also known by other names such as "1,3-Dioxan-5-ol, 2,2-dimethyl-" .
Synthesis Analysis
The synthesis of “2,2-Dimethyl-1,3-dioxan-5-ol” can be achieved from “2,2-Dimethyl-1,3-dioxan-5-one” by reducing it with lithium aluminum hydride . A general, simple, cheap, and easy-to-scale-up synthesis of 2-substituted-1,3-dioxan-5-ones was developed, starting from commercially available tris (hydroxymethyl)nitromethane .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1,3-dioxan-5-ol” consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 132.158 Da and the monoisotopic mass is 132.078644 Da .
Chemical Reactions Analysis
The reactivity of “2,2-Dimethyl-1,3-dioxan-5-ol” has been studied in various contexts. For instance, it has been used in the production of green cyclic acetals of high commercial value . The reactivity of solketal, a related compound, was found to be significantly higher than that of glycerol/formaldehyde acetals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-1,3-dioxan-5-ol” include a density of 1.09 g/cm3 at 25°C (lit.) and a boiling point of 90-91 °C at 13 Torr (lit.) . The molecular formula is C6H12O3 .
Scientific Research Applications
Preparation of 2,2-Dimethyl-1,3-dioxan-5-ol
2,2-Dimethyl-1,3-dioxan-5-one is used in the preparation of 2,2-Dimethyl-1,3-dioxan-5-ol by reducing with lithium aluminum hydride . This process is a common method in organic chemistry for the reduction of many types of compounds, including carbonyls (ketones and aldehydes), carboxylic acids, esters, amides, and lactams.
Annulation of Beta-(Hetero)Aryl-Alpha-Nitro-Alpha,Beta-Enals
2,2-Dimethyl-1,3-dioxan-5-one is also used in the annulation of beta-(hetero)aryl-alpha-nitro-alpha,beta-enals . Annulation reactions are important in the synthesis of cyclic compounds, which are often bioactive and can be used in the development of pharmaceuticals.
Solvent
Due to its miscibility with water and most organic solvents , 2,2-Dimethyl-1,3-dioxan-5-ol can be used as a solvent in various chemical reactions. Its unique properties may enhance the reaction efficiency or selectivity.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to be used in the preparation of other compounds , suggesting its role as a reactant in various chemical reactions.
Mode of Action
2,2-Dimethyl-1,3-dioxan-5-ol interacts with its targets through chemical reactions. For instance, it’s used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol by reducing with lithium aluminum hydride . It’s also used in the annulation of bete-(hetero)aryl-alfa-nitro-alfa,beta-enals .
Result of Action
The result of 2,2-Dimethyl-1,3-dioxan-5-ol’s action is the formation of new compounds. For example, it’s used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol . The exact molecular and cellular effects would depend on the specific reactions and the compounds formed.
properties
IUPAC Name |
2,2-dimethyl-1,3-dioxan-5-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-3-5(7)4-9-6/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNOMSJAJQUXAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452433 | |
Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxan-5-ol | |
CAS RN |
3391-30-8 | |
Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-1,3-dioxan-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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